molecular formula C19H19ClN2O3 B11145044 2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide

2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B11145044
M. Wt: 358.8 g/mol
InChI Key: QOHHABHLHUOEMY-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Chlorination: The indole core is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.

    Acylation: The chlorinated indole is acylated with 3,4-dimethoxybenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group or the indole nitrogen, leading to reduced forms of the compound.

    Substitution: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could yield various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might induce apoptosis or inhibit cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloro group at the 6-position and the 3,4-dimethoxybenzyl group makes 2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide unique. These structural features can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications compared to similar compounds.

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C19H19ClN2O3/c1-24-17-6-3-13(9-18(17)25-2)11-21-19(23)12-22-8-7-14-4-5-15(20)10-16(14)22/h3-10H,11-12H2,1-2H3,(H,21,23)

InChI Key

QOHHABHLHUOEMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)Cl)OC

Origin of Product

United States

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